REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1[CH:18]=[C:17]([CH3:19])[O:16][N:15]=1.Br[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][O:27][C:28]1[CH:33]=[CH:32][C:31]([C:34]2[O:35][CH2:36][CH2:37][N:38]=2)=[CH:30][CH:29]=1>O1CCCC1.CCCCCC.O>[O:35]1[CH2:36][CH2:37][N:38]=[C:34]1[C:31]1[CH:32]=[CH:33][C:28]([O:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:19][C:17]2[O:16][N:15]=[C:14]([CH3:13])[CH:18]=2)=[CH:29][CH:30]=1
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)C
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Name
|
2-[4-(6-bromohexyloxy)phenyl]-4,5-dihydro-oxazole
|
Quantity
|
12.4 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOC1=CC=C(C=C1)C=1OCCN1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred 30 minutes at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -55° C.
|
Type
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STIRRING
|
Details
|
The resulting slurry was stirred for 30 minutes at -60° C.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour during which the temperature
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
rose to -40° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate extracts were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
O1C(=NCC1)C1=CC=C(OCCCCCCCC2=CC(=NO2)C)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |